(3S,4S)-1-(benzenesulfonyl)-4-[methyl-[(3-methylpyridin-2-yl)methyl]amino]pyrrolidin-3-ol
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Overview
Description
(3S,4S)-1-(benzenesulfonyl)-4-[methyl-[(3-methylpyridin-2-yl)methyl]amino]pyrrolidin-3-ol is a complex organic compound with a unique structure that includes a benzenesulfonyl group, a pyrrolidin-3-ol core, and a methyl-substituted pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(benzenesulfonyl)-4-[methyl-[(3-methylpyridin-2-yl)methyl]amino]pyrrolidin-3-ol typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrrolidin-3-ol Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Benzenesulfonyl Group: This step usually involves the reaction of the pyrrolidin-3-ol core with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methyl-Substituted Pyridine Moiety: This can be done through a nucleophilic substitution reaction, where the pyrrolidin-3-ol derivative reacts with a methyl-substituted pyridine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-(benzenesulfonyl)-4-[methyl-[(3-methylpyridin-2-yl)methyl]amino]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidin-3-ol core can be oxidized to form a ketone.
Reduction: The benzenesulfonyl group can be reduced to a benzene group under strong reducing conditions.
Substitution: The methyl-substituted pyridine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzene derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3S,4S)-1-(benzenesulfonyl)-4-[methyl-[(3-methylpyridin-2-yl)methyl]amino]pyrrolidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the interaction of small molecules with biological targets.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3S,4S)-1-(benzenesulfonyl)-4-[methyl-[(3-methylpyridin-2-yl)methyl]amino]pyrrolidin-3-ol involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, while the pyrrolidin-3-ol core and the methyl-substituted pyridine moiety can modulate the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-1-(benzenesulfonyl)-4-[methylamino]pyrrolidin-3-ol: Lacks the methyl-substituted pyridine moiety.
(3S,4S)-1-(benzenesulfonyl)-4-[methyl-[(2-methylpyridin-2-yl)methyl]amino]pyrrolidin-3-ol: Has a different substitution pattern on the pyridine ring.
Uniqueness
(3S,4S)-1-(benzenesulfonyl)-4-[methyl-[(3-methylpyridin-2-yl)methyl]amino]pyrrolidin-3-ol is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(3S,4S)-1-(benzenesulfonyl)-4-[methyl-[(3-methylpyridin-2-yl)methyl]amino]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-14-7-6-10-19-16(14)11-20(2)17-12-21(13-18(17)22)25(23,24)15-8-4-3-5-9-15/h3-10,17-18,22H,11-13H2,1-2H3/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZIIQQFCOWVNE-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN(C)C2CN(CC2O)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)CN(C)[C@H]2CN(C[C@@H]2O)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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